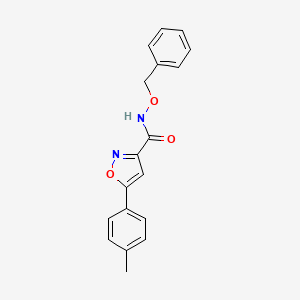![molecular formula C22H23Cl3FN3O4S B4380937 [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(MORPHOLINOSULFONYL)PHENYL]METHANONE](/img/structure/B4380937.png)
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(MORPHOLINOSULFONYL)PHENYL]METHANONE
Übersicht
Beschreibung
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(MORPHOLINOSULFONYL)PHENYL]METHANONE is a complex organic compound with a unique structure that includes multiple halogenated aromatic rings, a piperazine moiety, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(MORPHOLINOSULFONYL)PHENYL]METHANONE typically involves multiple steps, including halogenation, sulfonylation, and coupling reactions. One common synthetic route involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings.
Sulfonylation: Addition of a sulfonyl group to the aromatic ring.
Coupling Reaction: Formation of the piperazine and morpholine rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(MORPHOLINOSULFONYL)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(MORPHOLINOSULFONYL)PHENYL]METHANONE has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(MORPHOLINOSULFONYL)PHENYL]METHANONE involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2,4-dichlorophenyl)sulfonyl]morpholine
- 4-[(2-chloro-5-fluorophenyl)sulfonyl]morpholine
- 4-[(2,4-dichloro-5-fluorophenyl)sulfonyl]morpholine
Uniqueness
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO][2,4-DICHLORO-5-(MORPHOLINOSULFONYL)PHENYL]METHANONE is unique due to its specific combination of halogenated aromatic rings, piperazine, and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(2,4-dichloro-5-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl3FN3O4S/c23-17-2-1-3-20(26)16(17)14-27-4-6-28(7-5-27)22(30)15-12-21(19(25)13-18(15)24)34(31,32)29-8-10-33-11-9-29/h1-3,12-13H,4-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLZXHBQVGCMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl3FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-4-[(4-nitrobenzoyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4380862.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide](/img/structure/B4380871.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-nitrobenzamide](/img/structure/B4380884.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide](/img/structure/B4380891.png)
![N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-NITROBENZAMIDE](/img/structure/B4380902.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide](/img/structure/B4380908.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide](/img/structure/B4380910.png)
![2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4380916.png)
![2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4380917.png)
![N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,2-DIMETHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE](/img/structure/B4380919.png)
![2,4-DICHLORO-5-{[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIETHYL-1-BENZENESULFONAMIDE](/img/structure/B4380925.png)

![{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4380942.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4380952.png)
